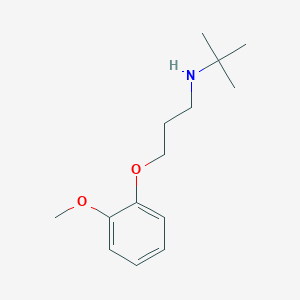
N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine, also known as TBPB, is a chemical compound that has been widely used in scientific research for its unique properties. TBPB has been found to have a significant impact on the functioning of the nervous system and has been used in various studies to understand its mechanism of action.
作用机制
N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine activates TRPM8 channels by binding to a specific site on the channel protein. This binding leads to a conformational change in the protein, which opens the channel and allows the influx of ions into the cell. The influx of ions leads to a depolarization of the cell membrane, which triggers the release of neurotransmitters and ultimately leads to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The activation of TRPM8 channels by N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine has been found to have a variety of biochemical and physiological effects. These include a decrease in pain sensation, an increase in cold sensitivity, and a decrease in the release of pro-inflammatory cytokines. N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine has also been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
One of the main advantages of N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine is its specificity for TRPM8 channels, which allows for the selective activation of these channels without affecting other ion channels. N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine is also relatively easy to synthesize and has a high yield. However, N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are many potential future directions for the use of N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine in scientific research. One area of interest is the development of N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine analogs that have improved solubility and bioavailability. Another area of interest is the investigation of the role of TRPM8 channels in various diseases and the development of N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine-based therapies for these diseases. Additionally, N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine may be useful in the development of new pain medications that target TRPM8 channels.
合成方法
The synthesis of N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine involves a multi-step process that includes the reaction of tert-butylamine with 2-methoxyphenol to form 2-methoxyphenyl tert-butylcarbamate. This intermediate product is then reacted with 1-chloropropane to yield N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine. The overall yield of N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine is approximately 30%, and the purity of the compound can be increased through recrystallization.
科学研究应用
N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine has been widely used in scientific research as a tool to investigate the role of the TRPM8 ion channel in the nervous system. TRPM8 is a cold-sensitive ion channel that is involved in the sensation of cold temperatures and the regulation of pain. N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine has been found to activate TRPM8 channels, leading to a decrease in pain sensation and an increase in cold sensitivity. N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine has also been used in studies to investigate the role of TRPM8 in various diseases, including cancer, diabetes, and neurodegenerative disorders.
属性
IUPAC Name |
N-[3-(2-methoxyphenoxy)propyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-14(2,3)15-10-7-11-17-13-9-6-5-8-12(13)16-4/h5-6,8-9,15H,7,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYULIRGIYSYCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCOC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-acetyl-4-(4-fluorophenyl)-6-methyl-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5173703.png)
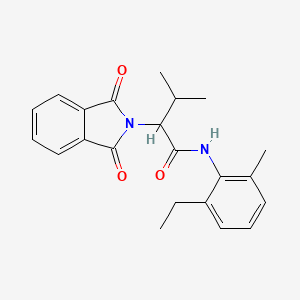
![5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5173733.png)
![7-chloro-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline](/img/structure/B5173737.png)

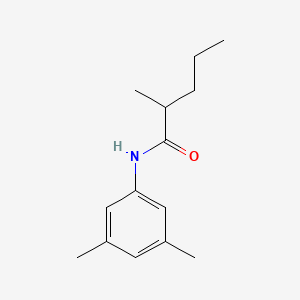

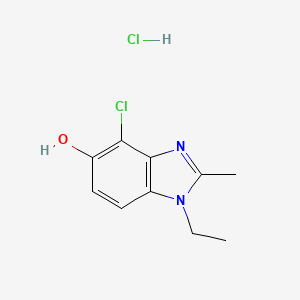
![cyclopentyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5173758.png)
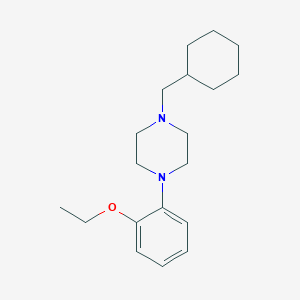
![3-nitro-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5173789.png)
![1-ethoxy-3-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5173791.png)
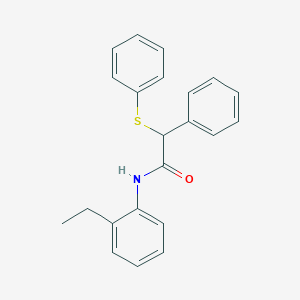
![3-(2-isoxazolidinyl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5173801.png)